molecular formula C12H8N2O2 B14270040 [(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile CAS No. 138248-71-2

[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile

Cat. No.: B14270040
CAS No.: 138248-71-2
M. Wt: 212.20 g/mol
InChI Key: MTAGNLGMXJGTGE-UHFFFAOYSA-N
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Description

[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile is an organic compound that features a phenyl ring substituted with an acetyl group, a hydroxyl group, and a propanedinitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile can be achieved through several synthetic routes. One common method involves the condensation reaction between 4-acetyl-3-hydroxybenzaldehyde and malononitrile. This reaction typically requires a base catalyst such as piperidine and is carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-acetyl-3-oxophenylmethylidenepropanedinitrile.

    Reduction: Formation of [(4-acetyl-3-hydroxyphenyl)methylidene]propanediamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxyl and nitrile groups play a crucial role in its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile can be compared with other similar compounds such as:

    [(4-Acetyl-3-hydroxyphenyl)methylidene]malononitrile: Similar structure but with different substituents, leading to variations in reactivity and applications.

    [(4-Acetyl-3-hydroxyphenyl)methylidene]acetonitrile:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.

Properties

CAS No.

138248-71-2

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

2-[(4-acetyl-3-hydroxyphenyl)methylidene]propanedinitrile

InChI

InChI=1S/C12H8N2O2/c1-8(15)11-3-2-9(5-12(11)16)4-10(6-13)7-14/h2-5,16H,1H3

InChI Key

MTAGNLGMXJGTGE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C=C(C#N)C#N)O

Origin of Product

United States

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